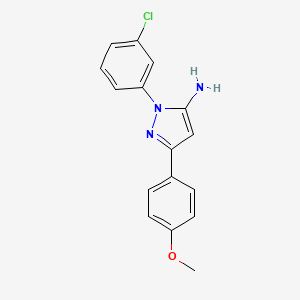

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methoxyphenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-methoxyphenylhydrazine.

Condensation Reaction: The starting materials undergo a condensation reaction to form the corresponding hydrazone intermediate.

Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or copper, and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the methoxy group, which may influence its chemical reactivity and biological activity.

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the chlorine atom, which may affect its interactions with molecular targets.

1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-amine: The presence of a hydroxyl group instead of a methoxy group may alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with appropriate carbonyl compounds. The resulting compound is characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound demonstrated notable anti-inflammatory effects comparable to celecoxib, a standard anti-inflammatory drug. The screening involved assessing prostaglandin inhibition at doses of 2.5 and 5 mg/kg, revealing a strong correlation between structure and activity .

Antibacterial and Antibiofilm Activity

Recent research highlighted the antibacterial properties of pyrazole derivatives against various bacterial strains. The compound exhibited significant antibiofilm activity, inhibiting quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in treating biofilm-associated infections .

Anticancer Properties

The anticancer efficacy of pyrazole derivatives has been extensively studied. Specific derivatives, including those related to this compound, have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Mechanistic studies indicate that these compounds can induce apoptosis and arrest the cell cycle, making them candidates for further development in cancer therapy .

Case Studies

Discussion

The biological activities of this compound suggest its potential as a multi-functional therapeutic agent. Its anti-inflammatory properties could be beneficial in chronic inflammatory conditions, while its antibacterial activity positions it as a candidate for treating resistant bacterial infections. Furthermore, its anticancer effects warrant further investigation into its mechanisms and potential clinical applications.

Properties

CAS No. |

618098-31-0 |

|---|---|

Molecular Formula |

C16H14ClN3O |

Molecular Weight |

299.75 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14ClN3O/c1-21-14-7-5-11(6-8-14)15-10-16(18)20(19-15)13-4-2-3-12(17)9-13/h2-10H,18H2,1H3 |

InChI Key |

JGXJRQQVZANLKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.